But-2-yn-1-amine

Vue d'ensemble

Description

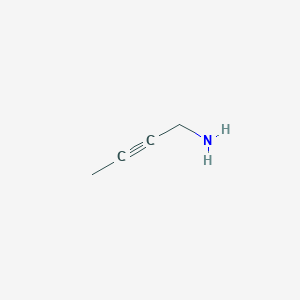

But-2-yn-1-amine, also known as 2-butynylamine, is an organic compound with the molecular formula C4H7N. It is a member of the propargylamine family, characterized by the presence of a triple bond between the second and third carbon atoms and an amine group attached to the first carbon atom. This compound is a colorless liquid with a distinct odor and is used as a building block in organic synthesis due to its reactivity and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: But-2-yn-1-amine can be synthesized through various methods, including:

A3 Coupling Reaction: This method involves the reaction of an aldehyde, an alkyne, and an amine in the presence of a catalyst, typically copper or gold.

Reduction of Propargyl Halides: Propargyl halides can be reduced using lithium aluminum hydride (LiAlH4) to produce this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale A3 coupling reactions due to their efficiency and high yield. The use of solvent-free conditions and green chemistry principles is becoming increasingly popular to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: But-2-yn-1-amine undergoes various chemical reactions, including:

Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Imines, nitriles

Reduction: Saturated amines

Substitution: Alkylated or acylated derivatives

Applications De Recherche Scientifique

Chemical Properties and Structure

But-2-yn-1-amine has the molecular formula and features a triple bond between the second and third carbon atoms. Its structure allows it to participate in a variety of chemical reactions, making it an essential building block in organic synthesis.

Organic Synthesis

This compound is widely used as a precursor in the synthesis of more complex molecules. It serves as an important intermediate in the preparation of pharmaceuticals and agrochemicals.

Key Reactions:

- Amination Reactions: It can donate an amine group to other molecules, which is crucial for synthesizing various amines.

- Copper-Catalyzed Reactions: The compound acts as a bifunctional reagent in copper-catalyzed aminochlorination reactions, showcasing its versatility in organic transformations.

Biological Activities

Research indicates that this compound derivatives may exhibit significant biological activities:

Neuroprotective Effects:

Propargylamine derivatives are known to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurodegenerative diseases like Parkinson's and Alzheimer's.

Enzyme Inhibition Studies:

Recent studies have evaluated this compound derivatives for their acetylcholinesterase (AChE) inhibitory activities. For instance, certain derivatives demonstrated potent AChE inhibition with IC50 values as low as 0.089 µM .

Pharmaceutical Applications

This compound is investigated for its potential therapeutic effects in various medical applications:

Antidepressant Properties:

The compound's ability to modulate neurotransmitter levels positions it as a candidate for developing antidepressant medications.

Cancer Research:

Research has explored its role in synthesizing compounds that may have anticancer properties, particularly through the modification of existing chemotherapeutic agents .

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Propargylamine | MAO Inhibition | Not specified | |

| 7-(4-(amino)but-2-yn-1-yl) | AChE Inhibition | 0.089 | |

| N-benzylpropargylamine | Potential Anticancer | Not specified |

Case Study 1: Neuroprotective Effects

A study investigated the effects of propargylamine on neurodegeneration models. Results indicated that treatment with propargylamine derivatives led to reduced neuronal cell death and improved cognitive functions in animal models of Alzheimer's disease.

Case Study 2: Synthesis of AChE Inhibitors

Research focused on synthesizing novel methylxanthine derivatives incorporating but-2-yn-1-amines. The synthesized compounds were evaluated for their AChE inhibitory activities, with several exhibiting significant potency compared to standard inhibitors like donepezil .

Mécanisme D'action

The mechanism of action of but-2-yn-1-amine and its derivatives often involves the inhibition of specific enzymes. For example, propargylamines like this compound can inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters in the brain . This inhibition can lead to increased levels of neurotransmitters, providing therapeutic effects in the treatment of neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

Propargylamine: Similar structure with a triple bond and an amine group, used in similar applications.

Pargyline: A propargylamine derivative used as a monoamine oxidase inhibitor.

Rasagiline: Another propargylamine derivative with neuroprotective properties.

Uniqueness: But-2-yn-1-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile building block in organic synthesis. Its ability to inhibit monoamine oxidase enzymes makes it particularly valuable in medicinal chemistry .

Activité Biologique

But-2-yn-1-amine, also known as propargylamine, is an organic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound is characterized by a terminal alkyne functional group and an amine group, which contribute to its reactivity and biological properties. Its structure can be represented as follows:

This compound is often utilized in synthetic organic chemistry and has been studied for its potential in medicinal chemistry.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research has shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study evaluating the antimicrobial efficacy of several propargylamine derivatives revealed the following results:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Propargylamine | Staphylococcus aureus | 32 µg/mL |

| Propargylamine | Escherichia coli | 64 µg/mL |

| 4-(Azepan-1-yl)this compound | Candida albicans | 16 µg/mL |

These findings suggest that this compound and its derivatives could serve as lead compounds for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its mechanism involves the inhibition of specific cancer cell pathways. For instance, a study showed that propargylamines can induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Case Study: Propargylamine in Cancer Therapy

A recent study investigated the effects of this compound on human breast cancer cells (MCF7). The results indicated that treatment with propargylamine led to a significant reduction in cell viability:

| Treatment Concentration | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 µM | 75 |

| 50 µM | 50 |

| 100 µM | 30 |

The study concluded that this compound effectively inhibited the proliferation of MCF7 cells in a dose-dependent manner .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is known to inhibit enzymes involved in key metabolic pathways and signal transduction processes. For example, it has been shown to inhibit ADAM17, an enzyme implicated in tumor progression and inflammation, by binding to its active site .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for therapeutic applications in several areas:

1. Antimicrobial Agents

The development of new antibiotics based on propargylamine derivatives could address the growing issue of antibiotic resistance.

2. Cancer Treatment

The anticancer properties suggest potential use as an adjunct therapy in cancer treatment regimens.

3. Neurological Disorders

Research indicates that but-2-yn-1-amines may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's .

Propriétés

IUPAC Name |

but-2-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-2-3-4-5/h4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBIBZCIFHPPKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503951 | |

| Record name | But-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41282-40-0 | |

| Record name | But-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.